5-Methyloxazole-2-sulfinic acid
Description
Properties
Molecular Formula |
C4H5NO3S |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
5-methyl-1,3-oxazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-2-5-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
TWACDPOVQXPHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfinic Acid Functionalization of 5-Methyloxazole
One approach involves the direct oxidation or sulfinylation of 5-methyloxazole precursors. This method typically uses sulfinating agents or controlled oxidation to introduce the sulfinic acid group at the 2-position of the oxazole ring.
- Reagents and Conditions: Sulfur dioxide derivatives or sulfinating agents under acidic or neutral conditions.
- Temperature: Mild temperatures (0–50 °C) to prevent ring degradation.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction control.
An alternative method involves constructing the oxazole ring with a methyl substituent at the 5-position, followed by selective sulfinic acid group introduction at the 2-position.
- Step 1: Synthesis of 5-methyloxazole intermediates via cyclization reactions involving α-haloketones and amides or via condensation of appropriate precursors such as ethyl acetoacetate derivatives with formamide or orthoesters.
- Step 2: Introduction of the sulfinic acid group through lithiation at the 2-position followed by reaction with sulfur dioxide or sulfinylating reagents.
- Step 3: Purification by recrystallization or chromatography to isolate the sulfinic acid derivative.
While direct literature specifically on 5-methyloxazole-2-sulfinic acid is limited, related oxazole sulfinic acids have been prepared using lithiation and sulfinylation techniques with moderate to good yields. The following table summarizes typical reaction conditions and yields from analogous sulfinic acid preparations on oxazole rings:
| Method | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation + SO₂ insertion | n-Butyllithium, sulfur dioxide gas | -78 to 0 | 60–75 | Requires inert atmosphere, low temp |
| Direct sulfinylation | Sulfur dioxide derivatives, acidic medium | 0–50 | 50–70 | Sensitive to moisture, ring stability |
| Multi-step cyclization + sulfinylation | α-Haloketone + amide, then lithiation + SO₂ | 0–100 | 55–80 | Stepwise, allows better control |
The successful preparation of this compound is confirmed by:
- NMR Spectroscopy: Characteristic chemical shifts for oxazole ring protons and methyl group; sulfinic acid proton signals.
- Infrared Spectroscopy: Strong absorption bands near 1100–1300 cm⁻¹ for S=O stretching and broad O–H stretch for sulfinic acid.
- Mass Spectrometry: Molecular ion peak consistent with sulfinic acid substitution.
- Elemental Analysis: Confirms sulfur content consistent with sulfinic acid group.
Chemical Reactions Analysis
Types of Reactions
5-Methyloxazole-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinates.
Substitution: Introduction of different functional groups at the oxazole ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Utilizes electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various functionalized oxazole derivatives.
Scientific Research Applications
Chemical Applications
5-Methyloxazole-2-sulfinic acid serves as a crucial building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for:
- Synthesis of Novel Compounds : The compound can be used to synthesize derivatives with enhanced biological activities or improved pharmacological properties.
- Development of Agrochemicals : Its unique structure is explored for developing pesticides and herbicides due to potential bioactivity against pests.
Biological Applications
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing oxazole rings often possess antimicrobial activity. The sulfinic acid group may enhance solubility and interaction with biological targets, potentially increasing efficacy against pathogens .
- Anticancer Activity : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation. Its mechanism may involve the modification of protein functions through reversible or irreversible binding, influencing signaling pathways related to cancer progression .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its role as a scaffold in drug development:
- Drug Design : The compound's structural features allow it to be utilized in designing new therapeutic agents targeting various diseases. Research is ongoing to evaluate its effectiveness as a potential drug candidate.
- Potential Drug Interactions : The interactions between this compound and biological macromolecules are crucial for understanding its pharmacological potential. Studies on its binding affinity with enzymes and receptors are essential for assessing its therapeutic applicability .
Industrial Applications
This compound has practical applications in various industrial sectors:
- Production of Specialty Chemicals : It is utilized in the synthesis of specialty chemicals used across different industries, including pharmaceuticals and materials science.
- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities, such as enhanced thermal stability or electrical conductivity.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
-
Antimicrobial Activity Study :
A study published in the International Journal of Pharmaceutical and Phytopharmacological Research explored novel derivatives based on sulfonamides, revealing significant antibacterial and antifungal activities compared to standard drugs like Ofloxacin and Fluconazole . -
Antioxidant Properties :
Research indicates that sulfinic acids can exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress. This property is being explored in relation to this compound's potential health benefits . -
Synthesis Techniques :
Innovative synthesis methods, such as microwave-assisted reactions, have been developed to create isoxazole derivatives that include this compound as a key intermediate. These methods enhance yield and reduce reaction times, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyloxazole-2-sulfinic acid involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, leading to changes in cellular pathways. The specific pathways depend on the functional groups present and the biological context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Data
Acidity and Stability
- Sulfinic acids (pKa ~1.5–2.5) are less acidic than sulfonic acids (pKa ~-6) but more acidic than thiols (pKa ~8–10), affecting their solubility and reactivity in aqueous media .
- The 5-methyl group in oxazole derivatives may stabilize the ring via electron-donating effects, reducing susceptibility to electrophilic attack compared to unsubstituted oxazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
